Ibrexafungerp

Catalog No.
S535634
CAS No.
1207753-03-4
M.F
C44H67N5O4
M. Wt
730.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ibrexafungerp

CAS Number

1207753-03-4

Product Name

Ibrexafungerp

IUPAC Name

(1R,5S,6R,7R,10R,11R,14R,15S,20R,21R)-21-[(2R)-2-amino-2,3,3-trimethylbutoxy]-5,7,10,15-tetramethyl-7-[(2R)-3-methylbutan-2-yl]-20-(5-pyridin-4-yl-1,2,4-triazol-1-yl)-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid

Molecular Formula

C44H67N5O4

Molecular Weight

730.0 g/mol

InChI

InChI=1S/C44H67N5O4/c1-27(2)28(3)39(7)18-19-41(9)30-12-13-33-40(8)23-52-25-44(33,31(30)14-17-42(41,10)34(39)37(50)51)22-32(35(40)53-24-43(11,45)38(4,5)6)49-36(47-26-48-49)29-15-20-46-21-16-29/h14-16,20-21,26-28,30,32-35H,12-13,17-19,22-25,45H2,1-11H3,(H,50,51)/t28-,30+,32-,33+,34-,35+,39-,40-,41-,42+,43+,44+/m1/s1

InChI Key

BODYFEUFKHPRCK-ZCZMVWJSSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

MK-3118; SCY-078; MK3118; SCY078; MK 3118; SCY 078; ibrexafungerp;

Canonical SMILES

CC(C)C(C)C1(CCC2(C3CCC4C5(COCC4(C3=CCC2(C1C(=O)O)C)CC(C5OCC(C)(C(C)(C)C)N)N6C(=NC=N6)C7=CC=NC=C7)C)C)C

Isomeric SMILES

C[C@H](C(C)C)[C@]1(CC[C@@]2([C@H]3CC[C@H]4[C@]5(COC[C@]4(C3=CC[C@]2([C@@H]1C(=O)O)C)C[C@H]([C@@H]5OC[C@@](C)(C(C)(C)C)N)N6C(=NC=N6)C7=CC=NC=C7)C)C)C

The exact mass of the compound Ibrexafungerp is 729.5193 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Ibrexafungerp (CAS 1207753-03-4) is a first-in-class, semi-synthetic triterpenoid antifungal agent derived from enfumafungin. It functions by inhibiting β-(1,3)-D-glucan synthase, an essential enzyme for the formation of the fungal cell wall, a mechanism it shares with the echinocandin class of antifungals. Unlike the intravenously-administered echinocandins (e.g., caspofungin, micafungin), Ibrexafungerp's defining procurement-relevant characteristic is its oral bioavailability, enabling its use in research models and applications where IV administration is impractical or undesirable.

Direct substitution of Ibrexafungerp with echinocandins (e.g., caspofungin, micafungin) fails primarily due to fundamental differences in administration route and resistance profiles. Echinocandins lack oral bioavailability (<5%) and must be administered intravenously, precluding their use in oral-dosing research models. Furthermore, while both drug classes target glucan synthase, they bind to different sites; Ibrexafungerp often retains potent activity against fungal strains with *FKS* gene mutations that confer resistance to echinocandins. Substitution with azole antifungals like fluconazole is also inappropriate due to a completely different mechanism of action (ergosterol synthesis inhibition vs. cell wall synthesis inhibition), which results in a lack of activity against azole-resistant strains and different off-target effects.

Oral Bioavailability: Enabling In Vivo Models Unsuitable for IV-Only Echinocandins

Ibrexafungerp was specifically developed to overcome the primary procurement limitation of the echinocandin class: a lack of oral bioavailability. In animal models, Ibrexafungerp demonstrates significant oral bioavailability, reported between 35-51%. This stands in stark contrast to echinocandins like anidulafungin, caspofungin, and micafungin, which have oral bioavailability of less than 5%, mandating intravenous administration for in vivo efficacy. This property makes Ibrexafungerp uniquely suitable for preclinical studies requiring oral dosing regimens.

Evidence DimensionOral Bioavailability (Animal Models)
Target Compound Data35% - 51%
Comparator Or BaselineEchinocandins (Anidulafungin, Caspofungin, Micafungin): <5%
Quantified Difference>7-fold higher oral bioavailability
ConditionsPharmacokinetic studies in various animal models (mouse, rat, dog).

This enables researchers to conduct oral efficacy studies in animal models of candidiasis, which is impossible with standard IV-only echinocandins.

Retained Potency Against Echinocandin-Resistant Candida glabrata with FKS Mutations

Ibrexafungerp maintains significant in vitro activity against *Candida glabrata* isolates that have developed resistance to echinocandins via mutations in the *FKS1* or *FKS2* genes. In a study of 89 echinocandin-resistant *C. glabrata* isolates, the MIC90 (concentration required to inhibit 90% of isolates) for Ibrexafungerp was 1.0 µg/ml. In contrast, the MIC values for the echinocandins were significantly higher and more variable, with caspofungin MICs reaching >16 µg/ml and micafungin MICs reaching >16 µg/ml against the same collection. Another study found that while the modal MIC for micafungin increased 63-fold between wild-type and non-wild-type *C. glabrata*, the modal MIC for Ibrexafungerp did not increase.

Evidence DimensionIn Vitro Potency (MIC90) against 89 Echinocandin-Resistant C. glabrata Isolates
Target Compound DataIbrexafungerp: 1.0 µg/ml
Comparator Or BaselineCaspofungin: >16 µg/ml; Micafungin: >16 µg/ml
Quantified DifferenceMaintains low MIC90 while comparator MICs are >16-fold higher
ConditionsIn vitro broth microdilution susceptibility testing (CLSI M27) against C. glabrata isolates with confirmed FKS1 or FKS2 mutations.

For researchers studying antifungal resistance, Ibrexafungerp is a critical tool for investigating echinocandin-resistant strains that are non-responsive to caspofungin or micafungin.

Superior Tissue Penetration Compared to Other Glucan Synthase Inhibitors and Azoles

Ibrexafungerp exhibits significantly wider tissue distribution than both echinocandins and fluconazole. In animal models, the steady-state volume of distribution (Vdss) for Ibrexafungerp is >5 L/kg. This is substantially greater than that of fluconazole and echinocandins like anidulafungin (0.43-0.71 L/kg) and micafungin (0.39 L/kg). This superior distribution translates to high tissue-to-plasma concentration ratios, with kidney tissue concentrations exceeding plasma levels by more than 20-fold and concentrations in liver abscesses being 100-fold higher than in serum. This demonstrates a capacity for accumulation at the site of infection that is not characteristic of older antifungal classes.

Evidence DimensionSteady-State Volume of Distribution (Vdss)
Target Compound DataIbrexafungerp: >5 L/kg
Comparator Or BaselineAnidulafungin: 0.43-0.71 L/kg; Micafungin: 0.39 L/kg; Fluconazole: ~0.7 L/kg
Quantified Difference>7-fold greater volume of distribution compared to echinocandins
ConditionsPharmacokinetic analysis in animal models.

This property is critical for in vivo studies of deep-seated or disseminated fungal infections, suggesting that Ibrexafungerp can achieve higher effective concentrations in target tissues than plasma levels would indicate.

Consistent In Vitro Activity Against Multidrug-Resistant Candida auris

Ibrexafungerp demonstrates consistent and potent activity against the emerging multidrug-resistant pathogen *Candida auris*, including strains resistant to fluconazole and echinocandins. In a study of 54 *C. auris* isolates, Ibrexafungerp MICs ranged from 0.25 to 2 µg/ml. Notably, for two isolates with high-level echinocandin resistance (caspofungin MIC >8 µg/ml, micafungin MICs 4-8 µg/ml), the Ibrexafungerp MIC remained low at 0.5 µg/ml. Another study of 122 clinical *C. auris* isolates found a narrow, uniform MIC distribution (0.06-2 mg/L), in contrast to the wide distributions for anidulafungin and micafungin, which spanned 10-13 dilutions, indicating highly variable susceptibility.

Evidence DimensionIn Vitro Potency (MIC) against Echinocandin-Resistant C. auris
Target Compound DataIbrexafungerp MIC: 0.5 µg/ml
Comparator Or BaselineCaspofungin MIC: >8 µg/ml; Micafungin MIC: 4 and 8 µg/ml
Quantified DifferenceMaintains potency while comparator MICs are >8- to 16-fold higher
ConditionsIn vitro broth microdilution susceptibility testing against clinical C. auris isolates, including those with FKS mutations.

This makes Ibrexafungerp an indispensable reference compound and screening tool for research focused on overcoming multidrug resistance in high-priority pathogens like C. auris.

In Vivo Efficacy Models Requiring Oral Administration

Ibrexafungerp is the indicated choice for preclinical murine models of disseminated or intra-abdominal candidiasis where the experimental design requires oral gavage administration. Its demonstrated oral bioavailability (35-51%) and high tissue penetration allow for effective treatment models that cannot be replicated with IV-only echinocandins like caspofungin.

Studies of Antifungal Resistance in Echinocandin-Resistant Strains

This compound is essential for laboratories investigating mechanisms of echinocandin resistance. Its ability to inhibit *Candida* strains with *FKS* mutations at low concentrations (e.g., MIC90 of 1.0 µg/ml) allows for the selective study and characterization of fungal isolates that are non-susceptible to standard echinocandins.

High-Throughput Screening and Development Against Drug-Resistant Pathogens

As a reference compound, Ibrexafungerp is highly relevant for screening programs aimed at identifying novel antifungals against priority pathogens. Its consistent, potent activity against multidrug-resistant *Candida auris*, including isolates with high MICs to both azoles and echinocandins, makes it a critical benchmark for assessing the performance of new chemical entities.

Formulation Research for Poorly Soluble Antifungals

Given its lipophilic nature and pH-dependent solubility, Ibrexafungerp serves as a relevant model compound for developing and testing novel oral formulation strategies. Its improved solubility in acidic environments, such as simulated gastric fluid, provides a clear performance metric for evaluating formulation technologies designed to enhance the dissolution and absorption of BCS Class IV compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

729.51930564 Da

Monoisotopic Mass

729.51930564 Da

Heavy Atom Count

53

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

A92JFM5XNU

Drug Indication

Ibrexafungerp is indicated in the treatment of vulvovaginal candidiasis in post-menarchal patients. It is also indicated for the reduction in the incidence of recurrent vulvovaginal candidiasis.
Prevention of recurrent vulvovaginal candidiasis, Treatment of vulvovaginal candidiasis

Livertox Summary

Ibrexafungerp is a triterpenoid antifungal agent used to treat as well as prevent recurrent episodes of vulvovaginal candidiasis. Ibrexafungerp therapy has not been associated with elevations in serum enzyme elevations or with instances of jaundice or clinically apparent liver injury.

Drug Classes

Breast Feeding; Lactation; Antifungal Agents
Antifungal Agents

Mechanism of Action

β-1,3-glucan synthase is composed of a catalytic subunit, FKS1 or FKS2, and a GTP-binding regulatory subunit, Rho1. This synthase is involved in the synthesis of β-1,3-glucan, a fungal cell wall component. Ibrexafungerp acts similarly to the echinocandin antifungals, by inhibiting the synthesis of β-1,3-glucan synthase. While echinocandins bind to the FKS1 domain of β-1,3-glucan synthase, enfumafungin and its derivatives bind at an alternate site which allows them to maintain their activity against fungal infections that are resistant to echinocandins. Ibrexafungerp has been shown in animal studies to distribute well to vaginal tissue, making it a favourable treatment for vulvovaginal candidiasis.

Absorption Distribution and Excretion

Ibrexafungerp given at a dose of 300 mg twice daily reaches a Cmax of 435 ng/mL, with a Tmax of 4-6 hours, and an AUC0-24 of 6832 h\*ng/mL.
90% of a radiolabelled oral dose of ibrexafungerp is recovered in the feces, with 51% as the unchanged parent drug. 1% of a radiolabelled oral dose is recovered in the urine.
The volume of distribution at steady state is approximately 600 L.
Clearance values of 53.6 L/h and 56.1 L/h have been reported.

Metabolism Metabolites

Ibrexafungerp is hydroxylated by CYP3A4 before glucuronide or sulfate conjugation of the hydroxyl group before elimination.

Wikipedia

Ibrexafungerp

FDA Medication Guides

BREXAFEMME
IBREXAFUNGERP
TABLET;ORAL
SCYNEXIS
11/30/2022

Biological Half Life

The elimination half life of ibrexafungerp is approximately 20 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)

Dates

Last modified: 02-18-2024
1: Lepak AJ, Marchillo K, Andes DR. Pharmacodynamic target evaluation of a novel oral glucan synthase inhibitor, SCY-078 (MK-3118), using an in vivo murine invasive candidiasis model. Antimicrob Agents Chemother. 2015 Feb;59(2):1265-72. doi: 10.1128/AAC.04445-14. PubMed PMID: 25512406; PubMed Central PMCID: PMC4335824.
2: Jiménez-Ortigosa C, Paderu P, Motyl MR, Perlin DS. Enfumafungin derivative MK-3118 shows increased in vitro potency against clinical echinocandin-resistant Candida Species and Aspergillus species isolates. Antimicrob Agents Chemother. 2014;58(2):1248-51. doi: 10.1128/AAC.02145-13. PubMed PMID: 24323472; PubMed Central PMCID: PMC3910825.
3: Pfaller MA, Messer SA, Motyl MR, Jones RN, Castanheira M. Activity of MK-3118, a new oral glucan synthase inhibitor, tested against Candida spp. by two international methods (CLSI and EUCAST). J Antimicrob Chemother. 2013 Apr;68(4):858-63. doi: 10.1093/jac/dks466. PubMed PMID: 23190764.
4: Pfaller MA, Messer SA, Motyl MR, Jones RN, Castanheira M. In vitro activity of a new oral glucan synthase inhibitor (MK-3118) tested against Aspergillus spp. by CLSI and EUCAST broth microdilution methods. Antimicrob Agents Chemother. 2013 Feb;57(2):1065-8. doi: 10.1128/AAC.01588-12. PubMed PMID: 23229479; PubMed Central PMCID: PMC3553681.
5: Lamoth F, Alexander BD. Antifungal activities of SCY-078 (MK-3118) and standard antifungal agents against clinical non-Aspergillus mold isolates. Antimicrob Agents Chemother. 2015 Jul;59(7):4308-11. doi: 10.1128/AAC.00234-15. PubMed PMID: 25896696; PubMed Central PMCID: PMC4468689.
6: Hector RF, Bierer DE. New β-glucan inhibitors as antifungal drugs. Expert Opin Ther Pat. 2011 Oct;21(10):1597-610. doi: 10.1517/13543776.2011.603899. Review. PubMed PMID: 21787240.
7: Wring SA, Randolph R, Park S, Abruzzo G, Chen Q, Flattery A, Garrett G, Peel M, Outcalt R, Powell K, Trucksis M, Angulo D, Borroto-Esoda K. SCY-078 A First in Class Orally Active Antifungal Glucan Synthesis Inhibitor: Pre-Clinical Pharmacokinetics and Pharmacodynamic Target in Murine Models of Disseminated Candidiasis. Antimicrob Agents Chemother. 2017 Jan 30. pii: AAC.02068-16. doi: 10.1128/AAC.02068-16. [Epub ahead of print] PubMed PMID: 28137806.
8: Walker K. Interscience Conference on Antimicrobial Agents and Chemotherapy - 50th Annual Meeting - Research on Promising New Agents: Part 2. IDrugs. 2010 Nov;13(11):746-8. PubMed PMID: 21046516.

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